Glycine, N-(cyclopropylcarbonyl)-

Vue d'ensemble

Description

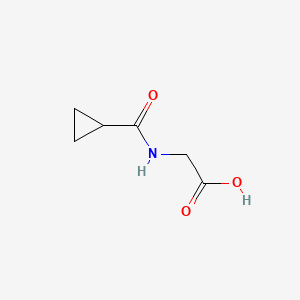

Glycine, N-(cyclopropylcarbonyl)- is a modified amino acid with the chemical formula C6H9NO3. It is a white to off-white powder with a molecular weight of 143.14 g/mol. This compound is used in various scientific experiments as a building block for synthesizing peptide and protein molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing Glycine, N-(cyclopropylcarbonyl)- involves the reaction of glycine with cyclopropanecarbonyl chloride. The reaction is typically carried out in a solution of tetrahydrofuran (THF) and water, with sodium hydroxide and sodium carbonate as bases . The reaction conditions include maintaining the temperature at around 20°C under a nitrogen atmosphere .

Industrial Production Methods

The industrial production of glycine itself can be achieved through various methods, including the chloroacetic acid ammonolysis method, the Strecker method, the hydantoin method, and biotechnology synthesis

Analyse Des Réactions Chimiques

Types of Reactions

Glycine, N-(cyclopropylcarbonyl)- can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyclopropylcarbonyl group.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield glycine and cyclopropanecarboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or THF.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

Hydrolysis: The major products formed from the hydrolysis of Glycine, N-(cyclopropylcarbonyl)- are glycine and cyclopropanecarboxylic acid.

Applications De Recherche Scientifique

Introduction to Glycine, N-(cyclopropylcarbonyl)-

Glycine, N-(cyclopropylcarbonyl)- is a modified amino acid with significant potential in various scientific fields. Its unique structure allows it to participate in biochemical reactions and interact with several enzymes and proteins, which opens avenues for research in chemistry, biology, and medicine. This article explores the diverse applications of Glycine, N-(cyclopropylcarbonyl)-, supported by comprehensive data and case studies.

Chemistry

Glycine, N-(cyclopropylcarbonyl)- serves as a valuable building block in the synthesis of peptide and protein molecules. Its ability to modify peptide structures enhances the diversity of synthetic compounds available for research and therapeutic purposes. The compound's stability under standard laboratory conditions makes it suitable for various chemical reactions.

Biology

In biological research, Glycine, N-(cyclopropylcarbonyl)- is utilized to study amino acid metabolism and protein synthesis. It has been shown to influence cellular processes such as cell signaling pathways and gene expression. Notably, it interacts with glycine decarboxylase, a key enzyme in the glycine cleavage system, impacting metabolic pathways crucial for cellular function .

Medicine

Research into the therapeutic effects of Glycine, N-(cyclopropylcarbonyl)- has gained momentum, particularly regarding its potential anti-inflammatory properties. Studies have indicated that glycine can protect against gastrointestinal disorders by reducing oxidative stress and inflammation in intestinal epithelial cells . Furthermore, it has been investigated for its role in preventing organ transplantation failure by mitigating ischemia-reperfusion injury .

Industry

In industrial applications, Glycine, N-(cyclopropylcarbonyl)- may be employed in the development of new materials and chemical processes. Its properties allow for innovative approaches in product formulation and manufacturing processes that require specific amino acid functionalities.

Comprehensive Data Tables

Case Study 1: Gastrointestinal Protection

A study by Howard et al. (2010) demonstrated that glycine supplementation significantly protects against intestinal injuries caused by oxidative stress. The research utilized human intestinal epithelial cell lines to elucidate the mechanisms by which glycine maintains intracellular glutathione levels during oxidative challenges .

Case Study 2: Organ Transplantation

Research focused on the application of glycine in organ transplantation revealed its effectiveness in reducing ischemic injuries. In a study involving rabbit kidneys, glycine treatment improved graft function post-transplantation, highlighting its potential as a protective agent during organ preservation .

Case Study 3: Treatment of Shock

In experiments involving hemorrhagic shock models, glycine was shown to improve survival rates significantly. Continuous administration of glycine reduced liver injury markers and enhanced overall organ function after resuscitation efforts were made .

Mécanisme D'action

The mechanism of action of Glycine, N-(cyclopropylcarbonyl)- involves its incorporation into peptide and protein structures. As a modified amino acid, it can influence the folding and stability of proteins. Additionally, glycine itself has been shown to exert anti-inflammatory effects by modulating the expression of nuclear factor kappa B (NF-κB) in various cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Glycine: The simplest amino acid with a hydrogen atom as its side chain.

Cyclopropanecarboxylic Acid: A carboxylic acid with a cyclopropyl group.

N-(Cyclopropylcarbonyl)-methyl ester: A similar compound with a methyl ester group instead of a glycine moiety.

Uniqueness

Glycine, N-(cyclopropylcarbonyl)- is unique due to its combination of a glycine backbone with a cyclopropylcarbonyl group. This modification can impart distinct chemical and biological properties, making it valuable for specific research applications.

Activité Biologique

Glycine, N-(cyclopropylcarbonyl)- is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its cytoprotective properties, interactions with NMDA receptors, and implications in various biological processes.

Overview of Glycine and Its Derivatives

Glycine is the simplest amino acid and plays a crucial role in various physiological processes. It is known for its role as an inhibitory neurotransmitter in the central nervous system (CNS) and has been implicated in neuroprotection and immunomodulation. The derivative N-(cyclopropylcarbonyl)-glycine presents unique properties that may enhance or modify these functions.

Cytoprotective Effects

Research has shown that glycine exhibits significant cytoprotective effects against cell death across multiple cell types and injury settings. These effects are primarily attributed to glycine's ability to modulate cell death pathways, particularly in necrotic conditions. A study highlighted that glycine can suppress the formation of hydrophilic death channels in the plasma membrane, thereby preventing cellular damage during necrosis .

Key Findings:

- Mechanism of Action : Glycine's cytoprotection involves modulation of ion channels and reduction of inflammatory responses.

- Clinical Implications : Its ability to protect against cell death makes it a candidate for therapeutic applications in conditions like stroke and traumatic brain injury.

Interaction with NMDA Receptors

Glycine acts as a co-agonist at the NMDA receptor, which is essential for synaptic plasticity and memory function. The binding of glycine to the NMDA receptor enhances the receptor's response to glutamate, a major excitatory neurotransmitter. This interaction is critical for neuronal signaling and has implications for pain modulation and neuroprotection.

Research Insights:

- Affinity Variations : Studies indicate that glycine and its derivatives can exhibit varied affinities for NMDA receptors depending on the neuronal context. For instance, antagonists targeting the glycine site have shown different potencies across various neuron types .

- Therapeutic Potential : Given its role in modulating NMDA receptor activity, glycine derivatives like N-(cyclopropylcarbonyl)-glycine could be explored as potential treatments for conditions characterized by excessive glutamatergic signaling, such as chronic pain syndromes .

Biodegradation Studies

Glycine derivatives have also been studied in the context of microbial biodegradation processes. For example, research involving Serratia marcescens demonstrated that this bacterium could produce various compounds during the degradation of lignocellulosic materials, including N-(cyclopropylcarbonyl)-glycine methyl ester. This indicates potential applications in bioremediation and environmental biotechnology .

| Compound | Concentration (%) |

|---|---|

| Acetic Acid | 7.58 |

| Benzaldehyde | 11.56 |

| N-(Cyclopropylcarbonyl)-glycine methyl ester | Detected but not quantified |

Case Studies and Applications

Several case studies highlight the biological activity of glycine derivatives:

- Neuroprotection : In models of ischemic brain injury, cyclic glycine-proline (a related compound) exhibited neuroprotective effects similar to those of insulin-like growth factor 1 (IGF-1), suggesting a role for glycine derivatives in neuroprotection .

- Inflammation Modulation : Glycine has been shown to influence cytokine release in macrophages, indicating its potential as an anti-inflammatory agent. For instance, cyclic glycine-proline was found to modulate TNF-α release under inflammatory conditions .

- Pain Management : The differential effects of glycine site antagonists on NMDA receptors suggest potential applications in managing visceral pain through modulation of glutamate signaling pathways .

Propriétés

IUPAC Name |

2-(cyclopropanecarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5(9)3-7-6(10)4-1-2-4/h4H,1-3H2,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLLIOPAEOBFKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214782 | |

| Record name | Glycine, N-(cyclopropylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64513-70-8 | |

| Record name | Glycine, N-(cyclopropylcarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064513708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(cyclopropylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding Glycine, N-(cyclopropylcarbonyl)- in sawdust degraded by Serratia marcescens and a combination of Serratia marcescens and Aspergillus niger?

A1: The study by Ibor et al. [] identified Glycine, N-(cyclopropylcarbonyl)- as one of the compounds produced during the microbial degradation of sawdust. While the specific role and properties of Glycine, N-(cyclopropylcarbonyl)- in this context aren't explored in detail, its presence contributes to our understanding of the complex metabolic processes employed by these microbes. Further research is needed to elucidate the potential applications and implications of this compound in the context of sawdust biodegradation, such as its potential role as a signaling molecule, a metabolic intermediate, or a byproduct with unique properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.